molecular formula C7H15N3 B3066316 Diaziridino(dimethylamino)methane CAS No. 75374-07-1

Diaziridino(dimethylamino)methane

Cat. No.: B3066316
CAS No.: 75374-07-1
M. Wt: 141.21 g/mol
InChI Key: NTZQDPFOIWNTLV-UHFFFAOYSA-N
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Description

Diaziridino(dimethylamino)methane is a heterocyclic compound featuring both a diaziridine ring (a three-membered ring with two nitrogen atoms) and a dimethylamino (-N(CH₃)₂) group. The dimethylamino group is a critical pharmacophore in pharmaceuticals and agrochemicals, contributing to bioavailability, solubility, and receptor interactions . Diaziridine rings, on the other hand, are known for their strain-induced reactivity, making them valuable in photoaffinity labeling and cross-linking applications.

Properties

IUPAC Name

1,1-bis(aziridin-1-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3/c1-8(2)7(9-3-4-9)10-5-6-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZQDPFOIWNTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(N1CC1)N2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306087
Record name Diaziridino(dimethylamino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75374-07-1
Record name NSC174042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diaziridino(dimethylamino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The dimethylamino group is a common feature in bioactive molecules. Below is a comparative analysis of Diaziridino(dimethylamino)methane with structurally or functionally related compounds:

Compound Key Functional Groups Applications Synthesis Method
This compound Diaziridine, dimethylamino Potential use in photolabeling, bioconjugation, or catalysis (inferred) Likely involves amination of chloro precursors with dimethylamine or DMF derivatives
4-Dimethylaminopyridine (DMAP) Pyridine, dimethylamino Catalyst in acylations and polymerizations Chloropyridine treated with dimethylamine under high pressure
Dimethylaminoazobenzene Azo group, dimethylamino Historical use as a dye; carcinogenic metabolite studies Diazotization and coupling reactions
Aminopyrine Pyrazolone, dimethylamino Antipyretic and anti-inflammatory agent (now restricted due to toxicity) Condensation of phenylhydrazine with dimethylamine derivatives

Reactivity and Stability

  • This compound: The strained diaziridine ring enhances reactivity, enabling ring-opening reactions under mild conditions. The dimethylamino group may act as an electron donor or participate in coordination chemistry.
  • DMAP: The dimethylamino group enhances nucleophilicity, making DMAP a potent acylation catalyst. Unlike diaziridine-containing compounds, DMAP lacks ring strain, favoring stability .
  • Dimethylaminoazobenzene: The azo group undergoes reductive cleavage, while the dimethylamino group contributes to metabolic activation into carcinogenic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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